(Diethoxyphosphinyl)-hydroxyacetic acid
Description
(Diethoxyphosphinyl)-hydroxyacetic acid is a phosphonated derivative of hydroxyacetic acid (glycolic acid), combining a diethoxyphosphinyl group [P(O)(OEt)₂] with a hydroxyacetic acid backbone.
Hydroxyacetic acid itself is widely used in industrial processes (e.g., leather tanning, metal cleaning) for its acidity, chelation, and bactericidal properties . The addition of a diethoxyphosphinyl group likely modifies these properties, increasing stability and enabling applications in organic synthesis or as a metal-chelating agent.
Properties
Molecular Formula |
C6H13O6P |
|---|---|
Molecular Weight |
212.14 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H13O6P/c1-3-11-13(10,12-4-2)6(9)5(7)8/h6,9H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
UBEDHXBAXXAJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(=O)O)O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparison
The table below compares key structural features and molecular properties of (Diethoxyphosphinyl)-hydroxyacetic acid with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound* | C₆H₁₃O₆P | 212.14 (calc.) | -OH, -P(O)(OEt)₂, -COOH | Not Provided |
| (Diethoxyphosphinyl)acetic acid | C₆H₁₃O₅P | 196.14 | -P(O)(OEt)₂, -COOH | 3095-95-2 |
| Methyl Diethylphosphonoacetate | C₇H₁₅O₅P | 210.17 | -P(O)(OEt)₂, -COOCH₃ | 1067-74-9 |
| Ethyl (Diphenylphosphoryl)acetate | C₁₆H₁₇O₄P | 304.28 | -P(O)(Ph)₂, -COOEt | 6361-5-3 |
| Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid) | C₁₄H₁₂O₃ | 228.24 | -OH, -Ph₂, -COOH | 76-93-7 |
*Inferred structure: 2-Hydroxy-2-(diethoxyphosphinyl)acetic acid.
Key Differences and Implications
(a) Functional Groups
- This compound contains both hydroxyl (-OH) and phosphonyl [P(O)(OEt)₂] groups on the same carbon as the carboxylic acid (-COOH). This structure enhances its ability to act as a polydentate ligand for metal ions .
- Methyl Diethylphosphonoacetate replaces the carboxylic acid with a methyl ester (-COOCH₃), making it less acidic and more lipophilic. This esterification is common in prodrug design to improve membrane permeability .
(b) Substituent Effects
- Ethyl (Diphenylphosphoryl)acetate substitutes ethoxy groups with phenyl rings on the phosphonyl group.
- Benzilic Acid replaces the phosphonyl group with two phenyl groups, creating a bulky structure with strong UV absorption.
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